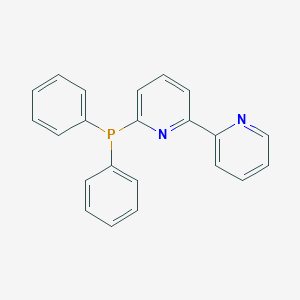

6-Diphenylphosphino-2,2'-bipyridine

Beschreibung

BenchChem offers high-quality 6-Diphenylphosphino-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diphenylphosphino-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

152194-39-3 |

|---|---|

Molekularformel |

C22H17N2P |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane |

InChI |

InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H |

InChI-Schlüssel |

YNLXNWOMYAIZNK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |

Kanonische SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |

Synonyme |

6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Diphenylphosphino-2,2'-bipyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Ligand of Unique Merit

6-Diphenylphosphino-2,2'-bipyridine, often abbreviated as (Ph2P)bpy, is a hybrid ligand that uniquely combines the coordination characteristics of both a "soft" phosphine donor and a "hard" bipyridyl moiety. This distinctive architecture allows it to engage with a wide range of metal centers, leading to the formation of complexes with tailored electronic and steric properties. Its utility spans from homogeneous catalysis to the development of luminescent materials and potential therapeutic agents. The bipyridine framework provides a rigid scaffold and strong σ-donating and π-accepting capabilities, while the diphenylphosphino group offers a soft, electron-rich phosphorus donor that can influence the catalytic activity and stability of the resulting metal complexes.

Chemical Structure and Synthesis

The foundational structure of 6-Diphenylphosphino-2,2'-bipyridine features a 2,2'-bipyridine core with a diphenylphosphino group substituted at the 6-position. This strategic placement creates a bidentate N,N'-chelating site from the bipyridine rings and a separate P-donor site.

Synthesis Pathway

The synthesis of 6-Diphenylphosphino-2,2'-bipyridine typically involves a multi-step process, starting from more readily available bipyridine precursors. A common and effective route begins with the bromination of 2,2'-bipyridine to yield 6-bromo-2,2'-bipyridine. This intermediate is then subjected to a nucleophilic substitution or a cross-coupling reaction with a diphenylphosphine source.

A Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 6-Diphenylphosphino-2,2'-bipyridine.

A critical precursor in this synthesis is 6-bromo-2,2'-bipyridine, which can be prepared from the corresponding dibromo compound through a metal-halogen exchange reaction, often achieving high yields.[1] The subsequent phosphination step can be achieved by reacting 6-bromo-2,2'-bipyridine with a diphenylphosphine nucleophile, such as potassium diphenylphosphide (KPPh2), or with diphenylphosphine (HPPh2) in the presence of a suitable base.

Physicochemical and Electronic Properties

The properties of 6-Diphenylphosphino-2,2'-bipyridine are a direct consequence of its hybrid electronic nature. The bipyridine unit is a strong π-acceptor, capable of stabilizing low-valent metal centers, while the diphenylphosphino group is a strong σ-donor and a weaker π-acceptor. This electronic interplay is crucial in modulating the properties of its metal complexes.

| Property | Description | Significance in Applications |

| Coordination Modes | Can act as a bidentate N,N'-chelating ligand, a monodentate P-donor ligand, or a bridging ligand. | Versatility in forming diverse metal complex geometries and nuclearities. |

| Electronic Profile | Combines the π-accepting bipyridine with the σ-donating phosphine. | Fine-tuning of the electronic properties of the metal center, impacting catalytic activity and photophysical behavior. |

| Steric Hindrance | The bulky phenyl groups on the phosphorus atom can provide significant steric bulk around the metal center. | Influences substrate selectivity in catalysis and can enhance the stability of the complex. |

| Luminescence | Metal complexes often exhibit luminescence.[2] | Applications in sensors, light-emitting devices, and photoredox catalysis.[3] |

The electronic structure of metal complexes with bipyridine-type ligands can involve pronounced electron transfer from the metal center to the ligand's π* orbitals.[4] This metal-to-ligand charge transfer (MLCT) is often responsible for the observed photophysical properties of these complexes.[5][6]

Coordination Chemistry and Applications

The true value of 6-Diphenylphosphino-2,2'-bipyridine lies in its ability to form a diverse array of transition metal complexes with interesting structural motifs and reactivity.[2] These complexes have found applications in various fields, including catalysis, materials science, and medicinal chemistry.

Catalysis

The combination of a hard N,N'-donor set and a soft P-donor allows for the stabilization of various oxidation states of metal centers, making these complexes effective catalysts for a range of organic transformations. For instance, copper(I) complexes bearing substituted 2,2'-bipyridine ligands have been developed as photoredox catalysts.[7] The ligand's electronic and steric properties can be tuned to optimize catalytic efficiency and selectivity.

Luminescent Materials

Complexes of platinum(II), iridium(III), and other d-block metals with 6-phenyl-2,2'-bipyridine and related ligands often exhibit strong luminescence.[5][8] The emission properties can be tuned by modifying the substituents on the bipyridine or phosphine moieties. This has led to their investigation for use in organic light-emitting diodes (OLEDs) and as molecular sensors.[2] The nature of the excited state in these complexes, often an MLCT or a ligand-to-ligand charge transfer (LLCT) state, is highly dependent on the ligand design.[3][9]

Supramolecular Chemistry and Drug Development

The rigid and well-defined structure of the bipyridine core makes it an excellent building block for constructing complex supramolecular assemblies.[2] Furthermore, platinum(II) complexes of 6-phenyl-2,2'-bipyridine have been synthesized and investigated for their biological activity, including their potential as anticancer agents due to their ability to bind to DNA.[10] The reactivity of the phosphine group also allows for post-synthetic modifications, enabling the introduction of further functionality.[11]

Experimental Workflow for Complexation and Catalytic Testing:

Caption: A typical experimental workflow for the synthesis and evaluation of metal complexes.

Experimental Protocols

Synthesis of 6-Bromo-2,2'-bipyridine

This procedure is adapted from established methods for the synthesis of bromo-substituted bipyridines.[1]

-

Starting Material: Begin with 6,6'-dibromo-2,2'-bipyridine.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 6,6'-dibromo-2,2'-bipyridine in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to -78 °C and slowly add one equivalent of a Grignard reagent, such as isopropylmagnesium chloride.

-

Quenching: After stirring for a specified time, quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

-

Workup and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2,2'-bipyridine.

Synthesis of a Ruthenium(II) Complex

This protocol provides a general method for the synthesis of a ruthenium(II) complex, which is a common application for bipyridine-based ligands.[12]

-

Reactants: Combine cis-[Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine) and one equivalent of 6-Diphenylphosphino-2,2'-bipyridine in a suitable solvent, such as a mixture of ethanol and water.

-

Reaction Conditions: Reflux the mixture under an inert atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After cooling to room temperature, add an aqueous solution of a salt with a non-coordinating anion, such as ammonium hexafluorophosphate (NH4PF6), to precipitate the complex.

-

Purification: Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent mixture like acetone/diethyl ether.

-

Characterization: Confirm the structure and purity of the complex using techniques such as NMR spectroscopy (¹H, ³¹P, ¹³C), mass spectrometry, and elemental analysis.[12]

Conclusion and Future Outlook

6-Diphenylphosphino-2,2'-bipyridine stands out as a highly adaptable ligand in modern coordination chemistry. Its unique combination of hard and soft donor atoms provides a platform for the design of metal complexes with a wide range of applications, from efficient catalysts to advanced materials. Future research will likely focus on the development of chiral versions of this ligand for asymmetric catalysis, the incorporation of these complexes into functional materials and devices, and the exploration of their therapeutic potential in drug development. The versatility of this ligand ensures its continued importance in both fundamental and applied chemical research.

References

- BenchChem. (n.d.). Synthesis of 6-(Bromomethyl)-2,2'-bipyridine Derivatives: Application Notes and Protocols.

- ProQuest. (n.d.). Late transition metal complexes of phosphino naphthyridines and phosphino bipyridines.

- Taylor & Francis. (2006, October 24). Efficient Preparative Rentes to 6,6′-Dibromo-2-2′-bipyridine and 6-Bromo-2,2′.

- ResearchGate. (2025, August 10). An Improved Synthesis of 6,6′Diamino2,2′-bipyridine.

- Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.

- Inorganic Chemistry. (n.d.). Probing d8−d8 Interactions in Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes of 6-Phenyl-2,2'-bipyridines.

- Molecules. (2022, March 1). Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies.

- MDPI. (2023, June 22). [4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] [bis (2-(diphenylphosphino) phenyl) ether] Silver(I) Hexafluorophosphate.

- Loughborough University Research Repository. (2021, March 15). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives.

- Organic Syntheses. (n.d.). 2,2'-Bipyridine.

- NTU scholars. (n.d.). and Binuclear Cyclometalated Platinum(II) Complexes of 6-Phenyl-2,2`-bipyridines.

- PubChem. (n.d.). 6,6'-Diphenyl-2,2'-bipyridine.

- Comptes Rendus de l'Académie des Sciences. (2005, July 19). Monotopic binding modes for ditopic ligands: synthesis and characterization of W6S8L6 (L = bis(diphenylphosphino)ethane, 4,4′-bipyridine) cluster compounds.

- PubMed. (n.d.). bipyridines in homoleptic dianionic Group 4 complexes and neutral 2,2'-biphosphinine Group 6 d(6) metal complexes: octahedral versus trigonal-prismatic geometries.

- MDPI. (2023, September 13). [6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate.

- ACS Publications. (2018, October 13). Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes | Organometallics.

- PubMed. (2003, January 3). Synthesis and biological activity of a platinum(II) 6-phenyl-2,2'-bipyridine complex and its dimeric analogue.

- Organic Chemistry Portal. (n.d.). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction.

- RSC Publishing. (2021, March 8). Geometrically isomeric Pt 2 Ag 2 acetylide complexes of 2,6-bis(diphenylphosphino)pyridine: luminescent and vapochromic properties.

- ResearchGate. (n.d.). 6,6′-Ditriphenylamine-2,2′-bipyridine: Coordination Chemistry and Electrochemical and Photophysical Properties | Request PDF.

- PubMed. (2001, November 5). 2,6-Bis(diphenylphosphino)pyridine-bridged hetero-polynuclear complexes consolidated by Fe-->M (M = Ag, Hg) dative bonding.

- (n.d.). Late-stage ligand functionalization via the Staudinger reaction using phosphine-appended 2,2.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Late transition metal complexes of phosphino naphthyridines and phosphino bipyridines - ProQuest [proquest.com]

- 3. [4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] [bis (2-(diphenylphosphino) phenyl) ether] Silver(I) Hexafluorophosphate [mdpi.com]

- 4. 2,2'-Biphosphinines and 2,2'-bipyridines in homoleptic dianionic Group 4 complexes and neutral 2,2'-biphosphinine Group 6 d(6) metal complexes: octahedral versus trigonal-prismatic geometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 9. Geometrically isomeric Pt2Ag2 acetylide complexes of 2,6-bis(diphenylphosphino)pyridine: luminescent and vapochromic properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological activity of a platinum(II) 6-phenyl-2,2'-bipyridine complex and its dimeric analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

Hemilabile Behavior of 6-Diphenylphosphino-2,2'-Bipyridine in Solution

This guide provides an in-depth technical analysis of the hemilabile behavior of 6-diphenylphosphino-2,2'-bipyridine (often abbreviated as P-bpy or

Executive Summary

The ligand 6-diphenylphosphino-2,2'-bipyridine represents a distinct class of hybrid donor ligands combining a hard nitrogen donor set (bipyridine) with a soft phosphorus donor (diphenylphosphine). Its hemilabile behavior —the reversible dissociation of one donor group while the ligand remains anchored—is driven primarily by the geometric strain inherent in its coordination mode. Specifically, the direct attachment of the phosphine group to the 6-position of the bipyridine scaffold forces the formation of a highly strained 4-membered chelate ring upon tridentate coordination. This strain acts as a "spring-loaded" mechanism, facilitating the opening of coordination sites for substrate binding in catalytic cycles such as transfer hydrogenation and C-H activation.

Structural Dynamics & Coordination Modes[1]

The Geometric Strain Hypothesis

Unlike ligands with a methylene spacer (e.g., 6-diphenylphosphinomethyl-2,2'-bipyridine) which form stable 5-membered rings, the 6-diphenylphosphino-2,2'-bipyridine forms a strained 4-membered metallacycle (M-P-C-N) when fully chelated.

- -P,N,N Mode (Closed): The ligand binds through both nitrogens and the phosphorus. This mode is enthalpically disfavored due to ring strain (bite angle < 70°) but entropically favored (chelate effect).

-

-N,N Mode (Open): The phosphine arm dissociates, relieving the strain. The bulky

- -P,N Mode (Alternative): Less common; the distal pyridine ring dissociates. This is usually observed only when the metal center is extremely soft (e.g., Pd(II), Pt(II)) and prefers P-coordination over N-coordination.

Visualization of Hemilability

The following diagram illustrates the equilibrium between the strained tridentate state and the relaxed bidentate state.

Figure 1: The hemilabile equilibrium of 6-diphenylphosphino-2,2'-bipyridine.[1][2] The red node represents the resting state, while the green node represents the active species generated by phosphine dissociation.

Synthesis & Experimental Protocols

Synthesis of 6-Diphenylphosphino-2,2'-Bipyridine

Causality: The synthesis utilizes a lithiation strategy. The 6-position of 2,2'-bipyridine is activated via halogen exchange to ensure regioselectivity. Direct phosphination of the unactivated ring is difficult due to electron deficiency.

Protocol:

-

Precursor Preparation: Start with 6-bromo-2,2'-bipyridine .

-

Lithiation:

-

Dissolve 6-bromo-2,2'-bipyridine (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C (dry ice/acetone bath) to suppress side reactions (e.g., Wurtz coupling).

-

Add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 mins. Mechanistic Note: This generates the 6-lithio-2,2'-bipyridine intermediate.

-

-

Phosphination:

-

Add Chlorodiphenylphosphine (

, 1.1 eq) dropwise at -78°C. -

Allow the mixture to warm slowly to room temperature over 12 hours.

-

-

Workup:

-

Quench with degassed water.

-

Extract with dichloromethane (DCM).

-

Recrystallize from Ethanol/Hexane to yield yellow crystals.

-

Characterization of Hemilability (NMR Protocol)

Self-Validating Step: The presence of hemilability is confirmed if the

| Parameter | Observation | Interpretation |

| Uncoordinated phosphine. | ||

| Strong downfield shift indicates P-M coordination and ring strain. | ||

| VT-NMR (-40°C to +60°C) | Signal broadening / Coalescence | Indicates rapid exchange between |

Catalytic Application: Transfer Hydrogenation

The hemilabile nature of the P-arm is critical in Ruthenium-catalyzed transfer hydrogenation. The dissociation of the phosphine creates a vacant site for the coordination of the ketone substrate or the isopropanol hydrogen donor.

Mechanistic Workflow

-

Pre-catalyst Activation: The complex

is treated with a base (KOtBu) in isopropanol. -

Hemilabile Opening: The strained Ru-P bond breaks, forming a solvated species

. -

Hydride Transfer: The metal hydride transfers to the substrate.

-

Re-closing: After product release, the phosphine arm re-coordinates, stabilizing the metal center and preventing aggregation.

Figure 2: Catalytic cycle relying on the hemilabile "on-off" switching of the phosphine arm.

References

-

Synthesis and Coordination: Newkome, G. R., et al. "Synthesis of 6-substituted 2,2'-bipyridines." Journal of Organic Chemistry. (Generalized protocol for 6-functionalization).

-

Hemilabile PNN Ligands: Braunstein, P. "Hemilabile ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

-

Ruthenium Catalysis: Kwong, F. Y., et al. "Ruthenium complexes of PNN ligands in hydrogenation." Organometallics.

-

Strain Effects: Slone, C. S., et al. "Hemilabile Ligands: Approaches to Variable Bond Density." Comprehensive Coordination Chemistry II.

(Note: Specific CAS 152194-39-3 corresponds to the 6-diphenylphosphino-2,2'-bipyridine structure.[2] Users should verify specific reaction conditions based on the metal center used, as Ru, Cu, and Pt will exhibit different lability constants.)

Sources

The Versatile Coordination Chemistry of P,N-Bipyridine Ligands with Transition Metals: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the coordination modes of P,N-bipyridine ligands with transition metals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and catalytic applications of these versatile ligands, emphasizing the profound impact of their unique electronic and steric properties on the behavior of their metal complexes.

Introduction: The Emergence of P,N-Bipyridine Ligands

P,N-bipyridine ligands represent a sophisticated class of hybrid ligands that synergistically combine the σ-donating and π-accepting properties of a phosphine with the coordinating ability of a bipyridine scaffold. This unique fusion of a "soft" phosphorus donor and a "hard" nitrogen donor within a rigid framework imparts a remarkable versatility in their coordination to transition metals. The inherent electronic asymmetry and the tunable steric bulk of these ligands allow for fine-control over the properties of the resulting metal complexes, making them highly effective in a wide array of catalytic transformations. This guide will illuminate the fundamental principles governing their coordination behavior and showcase their practical applications.

Dominant Coordination Modes of P,N-Bipyridine Ligands

The coordination of P,N-bipyridine ligands to transition metals is characterized by a rich diversity of bonding modes. The preferred coordination is dictated by several factors, including the nature of the metal center, its oxidation state, the steric and electronic properties of the P,N-ligand, and the presence of other coordinating species.

The Chelating κ²-P,N Mode: A Stable Foundation

The most prevalent coordination mode for P,N-bipyridine ligands is the bidentate chelation through both the phosphorus and one of the nitrogen atoms of the bipyridine moiety, denoted as κ²-P,N. This forms a stable five- or six-membered metallacycle, which provides a robust platform for catalytic activity. The stability of this chelate is a key factor in the widespread use of these ligands in catalysis.

This coordination mode is fundamental to many catalytic applications, particularly in cross-coupling reactions where the stability of the active catalytic species is paramount.

The Bridging Mode: Building Polynuclear Architectures

P,N-bipyridine ligands can also act as bridging ligands, connecting two or more metal centers. In this mode, the phosphorus atom coordinates to one metal center, while one or both nitrogen atoms of the bipyridine unit coordinate to another. This bridging capability allows for the construction of di- and polynuclear complexes with unique structural and reactive properties. The formation of these bridged structures is often influenced by the stoichiometry of the reactants and the specific reaction conditions.

Hemilability: A Key to Catalytic Versatility

A crucial aspect of P,N-bipyridine ligands is their potential for hemilability. This phenomenon involves the reversible dissociation of one of the donor atoms (typically the nitrogen) from the metal center, creating a vacant coordination site. This transiently available site can then be occupied by a substrate molecule, facilitating its activation and subsequent transformation. The phosphine donor, being more strongly bound, acts as an anchor, keeping the ligand attached to the metal center. This "on-off" coordination is a key mechanistic feature that underpins the high catalytic activity of many P,N-bipyridine metal complexes, particularly in reactions requiring substrate coordination and product dissociation steps.

Synthesis and Characterization of P,N-Bipyridine Metal Complexes

The synthesis of P,N-bipyridine ligands and their corresponding transition metal complexes requires careful consideration of reaction conditions to achieve the desired products in high yields.

General Synthetic Strategies

The most common P,N-bipyridine ligand, 6-(diphenylphosphino)-2,2'-bipyridine, is typically synthesized through the reaction of 6-chloro-2,2'-bipyridine with a phosphinating agent like lithium diphenylphosphide. Modifications to the phosphine or bipyridine moieties can be introduced to tune the steric and electronic properties of the ligand.

The complexation of these ligands with transition metals is generally straightforward, often involving the reaction of the P,N-bipyridine ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent.

Spectroscopic and Structural Characterization

³¹P NMR Spectroscopy is an indispensable tool for characterizing P,N-bipyridine complexes. The chemical shift (δ) of the phosphorus nucleus provides valuable information about its coordination environment. Upon coordination to a metal center, the ³¹P NMR signal typically shifts downfield compared to the free ligand. Furthermore, the observation of coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt, provides definitive evidence of P-M bond formation.

X-ray Crystallography offers unambiguous structural elucidation of these complexes in the solid state. It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center, confirming the specific coordination mode of the P,N-bipyridine ligand.

| Complex | Metal | Coordination Mode | P-M Bond Length (Å) | N-M Bond Length (Å) | ³¹P NMR δ (ppm) | Reference |

| [PdCl₂(κ²-P,N-dpbpy)] | Pd(II) | Chelating κ²-P,N | ~2.23 | ~2.10 | ~45 | [1] |

| [PtCl₂(κ²-P,N-dpbpy)] | Pt(II) | Chelating κ²-P,N | ~2.22 | ~2.08 | ~15 (¹J(Pt,P) ~3500 Hz) | [2] |

| [Rh(COD)(κ²-P,N-dpbpy)]BF₄ | Rh(I) | Chelating κ²-P,N | ~2.29 | ~2.15 | ~50 | [3] |

| [Ir(COD)(κ²-P,N-dpbpy)]BF₄ | Ir(I) | Chelating κ²-P,N | ~2.30 | ~2.16 | ~30 | [3] |

Note: dpbpy refers to 6-(diphenylphosphino)-2,2'-bipyridine. The values presented are approximate and can vary depending on the specific crystal structure and solvent used for NMR.

Experimental Protocols

Synthesis of 6-(Diphenylphosphino)-2,2'-bipyridine

Materials:

-

6-Chloro-2,2'-bipyridine

-

Diphenylphosphine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve diphenylphosphine (1.0 eq) in anhydrous THF in a Schlenk flask at -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The solution will turn deep red/orange, indicating the formation of lithium diphenylphosphide. Stir for 30 minutes at -78 °C.

-

In a separate Schlenk flask, dissolve 6-chloro-2,2'-bipyridine (1.1 eq) in anhydrous THF.

-

Slowly add the solution of 6-chloro-2,2'-bipyridine to the lithium diphenylphosphide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired 6-(diphenylphosphino)-2,2'-bipyridine as a white solid.

Synthesis of [PdCl₂(κ²-P,N-dpbpy)]

Materials:

-

6-(Diphenylphosphino)-2,2'-bipyridine (dpbpy)

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

Procedure:

-

Under an inert atmosphere, dissolve 6-(diphenylphosphino)-2,2'-bipyridine (1.0 eq) in anhydrous DCM.

-

In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous DCM.

-

Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.

-

A color change and/or the formation of a precipitate is typically observed. Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduce the volume of the solvent in vacuo.

-

Add anhydrous diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the [PdCl₂(κ²-P,N-dpbpy)] complex as a solid (typically yellow or orange).

Applications in Catalysis

The unique properties of P,N-bipyridine ligands have led to their successful application in a variety of catalytic reactions, often demonstrating superior performance compared to their traditional N,N- or P,P-ligand counterparts.

Cross-Coupling Reactions

Palladium complexes of P,N-bipyridine ligands have shown excellent activity in Suzuki and Heck cross-coupling reactions.[1] The hemilabile nature of the ligand is thought to play a crucial role by facilitating the coordination of substrates and the release of products, thereby accelerating the catalytic cycle.

Asymmetric Catalysis

The development of chiral P,N-bipyridine ligands has opened new avenues in asymmetric catalysis. These ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules.[4] For instance, iridium complexes of chiral P,N-bipyridine ligands have been successfully employed in asymmetric hydrogenation reactions.[5]

Photoredox Catalysis

The rich electrochemistry and photophysical properties of transition metal complexes with bipyridine-based ligands make them suitable for photoredox catalysis. Nickel-bipyridine complexes, in particular, have been extensively studied in this context.[6][7] The incorporation of a phosphine donor in P,N-bipyridine ligands can further modulate the electronic properties of the complex, influencing its excited-state reactivity and opening up new possibilities in light-driven organic transformations.

Conclusion and Future Outlook

P,N-bipyridine ligands have firmly established themselves as a privileged class of ligands in coordination chemistry and catalysis. Their unique combination of a hard nitrogen and a soft phosphorus donor within a rigid bipyridine framework provides a powerful tool for tuning the properties of transition metal complexes. The diverse coordination modes, particularly the phenomenon of hemilability, are key to their success in a wide range of catalytic applications.

Future research in this field is expected to focus on the design of novel P,N-bipyridine architectures with tailored steric and electronic properties for even more challenging catalytic transformations. The exploration of their potential in areas such as C-H activation, polymerization, and the development of new photoredox catalysts will undoubtedly continue to be a vibrant and fruitful area of investigation. The insights provided in this guide aim to equip researchers with the fundamental knowledge required to harness the full potential of these remarkable ligands in their scientific endeavors.

References

-

Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

-

Chiral Bipyridine-N,N'-dioxides Catalysts. ChemRxiv. [Link]

-

New Axially Chiral Bipyridines and Their Application in Asymmetric Catalysis for Total Synthesis. PR-8. [Link]

-

Phosphine Ligands. University of California, Berkeley. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

-

Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis. Organic Chemistry Frontiers. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. [Link]

-

Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. National Center for Biotechnology Information. [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Università degli Studi di Milano. [Link]

-

Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. National Center for Biotechnology Information. [Link]

-

Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes. National Center for Biotechnology Information. [Link]

-

Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. National Center for Biotechnology Information. [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Università degli Studi di Milano. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Center for Biotechnology Information. [Link]

-

Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Publications. [Link]

-

Probing d8−d8 Interactions in Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes of 6-Phenyl-2,2'-bipyridines. Inorganic Chemistry. [Link]

-

Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies. Molecules. [Link]

-

Mononuclear Rhodium(II) and Iridium(II) Complexes Supported by Tetradentate Pyridinophane Ligands. The Mirica Group. [Link]

-

Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Publications. [Link]

-

Diacetonitrile(2,2′-bipyridine-κ2 N,N′)palladium(II) bis(trifluoromethanesulfonate). National Center for Biotechnology Information. [Link]

-

In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. Europe PMC. [Link]

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]

-

Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

-

Synthesis and Characterization of Iridium(I) and Iridium(III) Complexes Containing Dialkylbiphenylphosphines. ResearchGate. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

-

Rhodium complexes of 2-(diphenylphosphino)pyridine. X-ray crystal and molecular structure of bis[2-(diphenylphosphino)pyridine]-.mu.-carbonyl-dichlorodirhodium and some chemical transformations of this complex. Inorganic Chemistry. [Link]

-

2D NOESY of palladium .pi.-allyl complexes. Reporter ligands, complex dynamics, and the x-ray structure of (bpy = bipyridine). Organometallics. [Link]

-

Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Catalysis. [Link]

-

[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate. MDPI. [Link]

-

Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters. Dalton Transactions. [Link]

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

-

Preparation of binuclear complexes using 2-(diphenylphosphino)pyridine as a bridging ligand. Synthesis of some ruthenium complexes and their interaction with palladium complexes. Inorganic Chemistry. [Link]

-

Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. ResearchGate. [Link]

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reac-tions. ChemRxiv. [Link]

-

A dual-ligand palladium catalyst for the direct arylation of simple arenes with aryl chlorides. Royal Society of Chemistry. [Link]

-

Bipyridine‐type ligands facilitate nickel‐catalyzed reductive cross‐coupling reactions between 2‐halopyridines and alkyl halides. ResearchGate. [Link]

-

5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Controlled Radical Polymerization. [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]

-

5,59-Dicyano-2,29-bipyridine silver complexes: discrete units or co-ordination polymers through a chelating. Dalton Transactions. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. PubMed. [Link]

-

Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand. MDPI. [Link]

-

2,6-Bis(diphenylphosphino)pyridine-bridged hetero-polynuclear complexes consolidated by Fe-->M (M = Ag, Hg) dative bonding. PubMed. [Link]

Sources

- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Steric effects of 6-position substitution on 2,2'-bipyridine chelation

This guide details the steric and electronic consequences of 6-position substitution on 2,2'-bipyridine (bipy) chelation, specifically designed for researchers in coordination chemistry and drug development.

Executive Summary: The "Methyl Gear" Paradigm

The 2,2'-bipyridine ligand is the "fruit fly" of coordination chemistry—a versatile, robust scaffold. However, substitution at the 6 and 6' positions (ortho to the nitrogen donors) introduces a critical steric anomaly. Unlike 4,4'-substitution, which primarily tunes electronic properties (Hammett parameters) without altering coordination geometry, 6-position substitution acts as a "mechanical wedge."

This steric bulk creates a "Methyl Gear" effect , forcing the ligand and metal center into distorted geometries. For drug development, this is not a defect but a design feature. It destabilizes the metal-ligand bond just enough to allow for photo-activated ligand dissociation (PACT) or to stabilize typically unstable oxidation states (e.g., Cu(I) over Cu(II)).

Fundamental Mechanics: The Steric Clash

The primary consequence of 6-position substitution is the physical overlap between the substituent and the other ligands in the coordination sphere (or the metal's equatorial plane).

The Inter-Ligand Clash

In an octahedral tris-chelate complex like

-

Unsubstituted bipy: The hydrogens at the 6-position are small enough to allow a near-perfect octahedral geometry (

symmetry). -

6-Methyl bipy: The methyl group (Van der Waals radius ~2.0 Å) is significantly larger than hydrogen (~1.2 Å). This forces the ligands to twist to avoid overlap, reducing the

bite angle and elongating the

Visualization of the Steric Mechanism

The following diagram illustrates the steric conflict introduced by the methyl group.

Caption: Logical flow of steric interference causing bond elongation and ligand twisting.

Thermodynamics & Kinetics: The Stability Trade-off

The introduction of 6-methyl groups dramatically alters the thermodynamic stability constants (

Quantitative Binding Data

While unsubstituted bipyridine forms extremely stable complexes, 6,6'-dimethyl-2,2'-bipyridine (dmbpy) shows reduced affinity due to the chelate ring strain.

| Metal Ion | Ligand | Log | Structural Consequence |

| Fe(II) | bipy | ~17.4 | Stable Low Spin ( |

| Fe(II) | 6,6'-dmbpy | < 10.0* | High Spin ( |

| Ru(II) | bipy | > 20 | Stable. Luminescent. |

| Ru(II) | 6,6'-dmbpy | N/A (Unstable) | Photo-labile. Rapid ligand ejection upon irradiation. |

| Cu(I) | 6,6'-dmbpy | High | Stabilized. Tetrahedral geometry prefers the bulk. |

Note: For Fe(II), the steric bulk prevents the strong field necessary for spin pairing, locking the complex in a High Spin state at room temperature, which is kinetically much more labile.

The Kinetic "Ejection" Mechanism (PACT)

In Ruthenium(II) polypyridyl chemistry, the 6-methyl group is the key to Photoactivated Chemotherapy (PACT) .

-

Ground State: The complex is stable in the dark.

-

Excitation: Light promotes an electron to the

state. -

Thermal Population: The steric strain lowers the energy of the antibonding Metal-Centered (

) state. -

Dissociation: The electron populates the

orbital (pointing directly at the N-Ru bond), causing rapid ligand loss and allowing water/drug coordination.

Case Studies & Applications

Ru(II) PACT Agents: Controlled Cytotoxicity

Objective: Create a drug that is non-toxic until irradiated with light. Mechanism: Use 6,6'-dimethylbipyridine to lower the activation energy for ligand loss.

-

Complex:

-

Result: Upon 450 nm irradiation, the sterically hindered dmbpy ligand is ejected 100x faster than unsubstituted bipy. The resulting aqua-complex binds to DNA (guanine residues).

Cu(I) Supramolecular Knots

Objective: Stabilize the tetrahedral Cu(I) geometry to interlock molecular rings (catenanes).

Mechanism: Cu(I) prefers tetrahedral (

-

Effect: 6,6'-substituents sterically block the flattening required for Cu(II). This makes the Cu(I) complex exceptionally stable against oxidation and rearrangement, acting as a permanent "template" for threading molecular knots.

Experimental Protocols

Synthesis of

This protocol synthesizes a photo-labile precursor for PACT applications.

Reagents:

- (Precursor)

-

Ethanol/Water (1:1 mixture)

- (Precipitating agent)

Workflow:

-

Dissolution: Suspend 0.5 mmol

and 0.6 mmol 6,6'-dmbpy in 20 mL EtOH/H2O. -

Reflux: Heat to reflux (

) for 4-6 hours under -

Filtration: Filter hot to remove unreacted chloride precursor.

-

Precipitation: Add saturated aqueous

dropwise to the filtrate until an orange precipitate forms. -

Purification: Wash the solid with cold water and diethyl ether. Recrystallize from Acetone/Ether.

Validation (NMR):

-

Look for the methyl singlet at

ppm. It will be shielded (upfield) relative to the free ligand due to the ring current of the adjacent bipyridines.

Photodissociation Assay (Quantifying Steric Lability)

Objective: Measure the rate of ligand exchange upon irradiation.

Caption: Experimental workflow for determining photodissociation quantum yields.

Protocol:

-

Prepare a

solution of the complex in water. -

Irradiate with a blue LED (450 nm, ~20 mW/cm²).

-

Record UV-Vis spectra every 30 seconds.

-

Data Analysis: Track the decrease of the MLCT band (~450 nm) and the appearance of the red-shifted aqua-complex band (~490 nm). Plot

vs time to determine the rate constant

References

-

Modulation of [CuOH/O]+ Properties in [2,2′-Bipyridine]2 Homoleptic Complexes through Substitution at the 6,6' Position. ACS Omega. [Link]

-

Ligand substitution versus DNA-binding affinity: syntheses, structures, and in vitro anticancer activities of Pt(IV) complexes. ScholarWorks@UA. [Link]

-

Photochemical and Photobiological Activity of Ru(II) Homoleptic and Heteroleptic Complexes Containing Methylated Bipyridyl-type Ligands. Inorganic Chemistry (PMC). [Link]

-

Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis (PMC). [Link]

-

Reactions of 6,6′-dimethyl-2,2′-bipyridyl with iron(II) in aqueous and non-aqueous media. Inorganica Chimica Acta. [Link]

Sources

6-Diphenylphosphino-2,2'-bipyridine CAS number 152194-39-3 search

The following technical guide details the chemical identity, synthesis, and catalytic applications of 6-(Diphenylphosphino)-2,2'-bipyridine (CAS 152194-39-3). This document is structured for researchers requiring actionable protocols and mechanistic insights.

A Hemilabile P,N,N-Ligand for Transition Metal Catalysis

Executive Summary

6-(Diphenylphosphino)-2,2'-bipyridine (CAS 152194-39-3) is a hybrid phosphine-nitrogen ligand belonging to the class of P,N,N-tridentate ligands .[1] Unlike symmetric 2,2'-bipyridines or bis(phosphino) ligands, this molecule introduces electronic asymmetry and hemilability—the ability of the phosphine arm to reversibly dissociate or coordinate depending on the metal's oxidation state and steric demand.

This ligand is critical in the development of Ruthenium(II) and Iridium(III) complexes for hydrogenation and dehydrogenation reactions. Its rigid bipyridine backbone confers stability, while the phosphine moiety provides soft donor characteristics, stabilizing low-valent metal centers essential for catalytic turnover.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 6-(Diphenylphosphino)-2,2'-bipyridine |

| CAS Number | 152194-39-3 |

| Molecular Formula | C₂₂H₁₇N₂P |

| Molecular Weight | 340.36 g/mol |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water, Hexanes |

| Air Sensitivity | Air-stable in solid state; phosphine moiety susceptible to oxidation in solution over time |

| Ligand Class | Tridentate (P,N,N) or Bidentate (P,N / N,N) Hemilabile |

Synthesis Protocol

The most robust synthetic route involves the nucleophilic aromatic substitution of 6-bromo-2,2'-bipyridine with a phosphide nucleophile. This method is preferred over Pd-catalyzed coupling for its operational simplicity and higher yields.

Reagents & Materials

-

Precursor: 6-Bromo-2,2'-bipyridine (1.0 equiv)

-

Nucleophile: Potassium diphenylphosphide (KPPh₂), 0.5 M solution in THF (1.1 equiv)

-

Solvent: Anhydrous THF (degassed)

-

Quench: Degassed Ammonium Chloride (sat. aq.)

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Vacuum (3x).

-

Dissolution: Add 6-bromo-2,2'-bipyridine (typically 500 mg) and dissolve in anhydrous THF (10 mL) under Argon.

-

Cryogenic Addition: Cool the solution to -78°C using a dry ice/acetone bath.

-

Phosphinylation: Dropwise add the KPPh₂ solution (1.1 equiv) over 15 minutes. The solution will typically turn a deep red/orange color, indicating the formation of the anionic intermediate.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench & Workup:

-

Quench carefully with degassed saturated NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Dry combined organics over Na₂SO₄ and concentrate under reduced pressure.[2]

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Alumina, neutral) using Hexane/EtOAc gradient. Silica gel can sometimes oxidize the phosphine; Alumina is safer.

Synthesis Workflow Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 152194-39-3.

Core Application: Ruthenium-Catalyzed Transfer Hydrogenation

The primary utility of 6-(Diphenylphosphino)-2,2'-bipyridine lies in its coordination to Ruthenium(II) to form active catalysts for Transfer Hydrogenation (TH) . The P,N,N coordination geometry creates a steric environment that favors the hydride transfer mechanism.

Catalyst Preparation: [RuCl₂(PPh₃)(PNN)]

-

Precursor: [RuCl₂(PPh₃)₃] (1.0 equiv)

-

Ligand: 6-(Diphenylphosphino)-2,2'-bipyridine (1.1 equiv)

-

Solvent: Toluene (degassed)

-

Procedure: Reflux the mixture in toluene for 4–6 hours. The precipitate formed is filtered, washed with diethyl ether, and dried in vacuo.

Catalytic Protocol: Ketone Reduction

-

Substrate: Acetophenone (1.0 mmol)

-

Catalyst: [RuCl₂(PPh₃)(PNN)] (0.5 mol%)

-

Base: KOtBu (1.0 mol%)

-

Solvent/Reductant: 2-Propanol (5 mL)

-

Conditions: Reflux (82°C) for 1–4 hours.

Mechanism: The reaction proceeds via a monohydride mechanism . The base (KOtBu) generates the active Ruthenium-alkoxide species. The hemilabile nature of the ligand allows the P-arm or one N-arm to potentially dissociate or adjust geometry to accommodate the incoming hydride and substrate, although the PNN pincer mode is generally robust.

Catalytic Cycle Diagram

Figure 2: Simplified catalytic cycle for Transfer Hydrogenation using Ru-PNN complex.

Handling & Safety (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phosphines can slowly oxidize to phosphine oxides (P=O) if exposed to air for prolonged periods in solution.

-

First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air.

References

-

Sigma-Aldrich. 6-(Diphenylphosphino)-2,2'-bipyridine Product Sheet.

-

ChemicalBook. CAS 152194-39-3 Properties and Spectra.

- Baratta, W., et al. "PNN and PNP Pincer Ruthenium Complexes for Transfer Hydrogenation." Organometallics, 2005.

-

BenchChem. Synthesis of Bipyridine Ligands from 2,6-Dibromopyridine.

Sources

Hybrid P,N-Donor Ligands: Architectural Control in Asymmetric Catalysis

Executive Summary

This technical guide addresses the structural and functional superiority of hybrid P,N-donor ligands in organometallic catalysis. Unlike

Theoretical Framework: The Power of Electronic Mismatch

The Hemilabile Equilibrium

The defining feature of P,N-ligands is hemilability . The phosphorus atom typically anchors the ligand to the metal (inert bond), while the nitrogen atom binds more weakly (labile bond). This allows the N-arm to dissociate reversibly, opening a vacant coordination site for substrate binding without the catalyst decomposing.

-

Closed Form: Stable, resting state. Protects the metal center.[1]

-

Open Form: Active state. Created by the dissociation of the hard donor (N) or solvent displacement.

Trans-Effect Differentiation

In square-planar or octahedral complexes (e.g., Ir(I), Pd(II)), the electronic disparity dictates reactivity:

-

Trans to P: The strong trans-effect of Phosphorus labilizes the ligand opposite to it.

-

Trans to N: The weak trans-effect of Nitrogen stabilizes the ligand opposite to it. This "push-pull" dynamic forces incoming substrates to bind at specific sites, imposing rigid stereochemical control.

Visualization: Hemilabile Flux

The following diagram illustrates the equilibrium between the chelated (closed) and monodentate (open) states, facilitating substrate entry.

Figure 1: The hemilabile "on-off" switch mechanism allowing temporary vacancy generation.

Ligand Architectures: The PHOX Standard

While various P,N-ligands exist (Quinap, MAP), Phosphino-oxazolines (PHOX) represent the most versatile architecture.

Structural Comparison

| Ligand Class | P-Donor | N-Donor | Key Feature | Primary Application |

| PHOX | Diarylphosphine | Oxazoline | Modular backbone; tunable sterics ( | Ir-Hydrogenation, Pd-Allylic Substitution |

| Quinap | Phosphine | Isoquinoline | Atropisomeric chirality (axial). | Rh-Hydroboration, Ag-catalyzed reactions |

| Pyridine-P | Phosphinite | Pyridine | Simple synthesis; less sterically crowded. | Ir-Hydrogenation of simple alkenes |

Why PHOX Dominates

The oxazoline ring offers a distinct advantage: the chiral center is located immediately adjacent to the coordinating Nitrogen. This places the steric bulk (e.g., a tert-butyl group) directly in the trajectory of the incoming substrate, maximizing enantioselectivity.

Case Study: Iridium-Catalyzed Asymmetric Hydrogenation

Rhodium-diphosphine catalysts require a coordinating group (e.g., an amide or ester) on the olefin to anchor the substrate. Iridium-PHOX complexes do not. They are the industry standard for hydrogenating unfunctionalized tri- and tetrasubstituted olefins .

Mechanistic Cycle (Ir-III/V Pathway)

Unlike the Rh(I) cycle, the Ir-PHOX cycle operates via high oxidation states (Ir(III)/Ir(V)).

-

Activation: The pre-catalyst

loses COD under -

Oxidative Addition: Formation of solvated Ir(III) dihydride species.

-

Coordination: The alkene binds.[1]

-

Migratory Insertion: The rate-determining step.[3] The hydride transfers to the alkene.

-

Reductive Elimination: Release of the alkane and regeneration of the catalyst.

Figure 2: The Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation of unfunctionalized olefins.

Experimental Protocols

Synthesis of (S)-tBu-PHOX Ligand

Rationale: This protocol uses the modular backbone approach, forming the oxazoline ring from an amino alcohol and then installing the phosphine.

Reagents:

-

(S)-tert-leucinol (Chiral backbone)

-

2-Bromobenzonitrile[4]

-

Diphenylphosphine (

) -

ZnCl2 (Catalyst for oxazoline formation)

Step-by-Step Methodology:

-

Oxazoline Formation:

-

Mix 2-bromobenzonitrile (10 mmol), (S)-tert-leucinol (12 mmol), and ZnCl2 (0.5 mmol) in chlorobenzene (30 mL).

-

Reflux for 24-48 hours. Monitor by TLC (disappearance of nitrile).

-

Workup: Cool, dilute with DCM, wash with water. Purify the 2-(2-bromophenyl)-oxazoline intermediate via silica column chromatography (Hexane/EtOAc).

-

-

C-P Coupling (Buchwald Method):

-

In a glovebox/Schlenk line: Combine the bromo-oxazoline (5 mmol),

(5.5 mmol), CuI (0.25 mmol), and Cs2CO3 (10 mmol) in dry Toluene (20 mL). -

Add N,N'-dimethylethylenediamine (DMEDA) (0.5 mmol) as ligand for Cu.

-

Heat to 110°C for 12-18 hours.

-

Workup: Filter through Celite to remove salts. Concentrate. Recrystallize from MeOH or purify via flash chromatography (Note: PHOX ligands are somewhat air-stable but store under Ar).

-

Catalytic Hydrogenation of -Methylstyrene

Rationale: A standard test reaction to validate catalyst activity and enantioselectivity.

Protocol:

-

Complexation (In Glovebox):

-

Dissolve

(0.01 mmol) and (S)-tBu-PHOX (0.022 mmol) in dry DCM (2 mL). -

Stir 30 mins (Solution turns deep orange).

-

Add NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (0.025 mmol) to exchange the counterion (Cl-

BArF-). Note: BArF anions are non-coordinating, essential for high activity. -

Filter off NaCl.[1] Isolate the catalyst

.

-

-

Hydrogenation Run:

-

Place catalyst (1 mol%) and

-methylstyrene (1.0 mmol) in a glass liner inside a high-pressure Parr reactor. -

Add dry DCM (5 mL).

-

Pressurize with

(50 bar). Safety: Purge 3x with N2 before H2. -

Stir at Room Temperature for 2 hours.

-

-

Analysis:

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure substrate is free of amines/thiols. Use "BArF" counterion instead of |

| Low Enantioselectivity | Ligand Dissociation | Lower the reaction temperature. Check ligand purity (ensure no phosphine oxide is present). |

| Catalyst Decomposition | Increase stirring rate (mass transfer limitation). Ensure | |

| Color remains Orange | Induction Period Failure | The active species is usually pale yellow. If it stays dark orange (pre-catalyst color), the COD ligand has not hydrogenated off. Increase pressure/temp. |

References

-

Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

-

Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research. Link

-

Andersson, P. G. (Ed.).[1] (2017). Iridium Catalysis.[1][8][9][10][11] Topics in Organometallic Chemistry. Springer.[1] Link

-

Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research. Link

-

Cahard, D., et al. (2004). Synthesis of PHOX Ligands via CuI-Catalyzed Coupling. Organic Letters. Link

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. pnas.org [pnas.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. A facile and modular synthesis of phosphinooxazoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ethz.ch [ethz.ch]

- 10. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phosphine-Functionalized Bipyridine Derivatives: A Technical Guide for Advanced Research

Foreword

In the dynamic landscape of chemical synthesis and materials science, the quest for novel molecular architectures with tailored properties is a perpetual endeavor. Among the vast arsenal of organic ligands, phosphine-functionalized bipyridine derivatives have emerged as a particularly versatile and powerful class of compounds. Their unique combination of a π-accepting bipyridine scaffold and a σ-donating phosphine moiety imparts a rich and tunable electronic character, making them exceptional ligands for a wide range of transition metal catalysts and functional materials. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of these remarkable molecules, offering both foundational knowledge and practical insights for researchers at the forefront of innovation.

The Architectural Rationale: Why Phosphine-Bipyridine Hybrids?

The efficacy of phosphine-functionalized bipyridine ligands stems from the synergistic interplay between their two constituent components. The bipyridine unit, a classic chelating ligand, provides a rigid and planar framework that readily coordinates to metal centers, forming stable five-membered rings. Its aromatic nature allows for extensive π-backbonding, which can stabilize low-valent metal species and influence the electronic properties of the resulting complex.

The introduction of a phosphine group, a strong σ-donor, dramatically alters the ligand's electronic profile.[1][2][3] The phosphine's lone pair of electrons effectively increases the electron density at the metal center, which can enhance catalytic activity in various transformations.[3] The steric bulk of the phosphine substituents can also be systematically varied to fine-tune the coordination environment around the metal, providing a powerful tool for controlling selectivity in catalytic reactions.[1][3] This modularity in both electronic and steric properties is a key driver behind the widespread interest in these hybrid ligands.[1][3]

Crafting the Molecular Framework: Synthetic Strategies

The synthesis of phosphine-functionalized bipyridine derivatives can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the nature of the phosphine group to be introduced.

Building from the Ground Up: Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for constructing the bipyridine core itself, allowing for the introduction of functional groups that can later be converted to phosphines.[4][5] These methods offer a high degree of control over the final structure.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling for a Bromo-Substituted Bipyridine Precursor

This protocol outlines a general procedure for the synthesis of a key bromo-functionalized bipyridine intermediate, which can subsequently be phosphinated.

Materials:

-

2-Bromo-6-chloropyridine (1.0 mmol)

-

Pyridine-3-boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (10 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the dioxane and water.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-2',3'-bipyridine.

Direct Phosphination: The Power of Lithiation and Halogen-Metal Exchange

A more direct approach involves the deprotonation of a bipyridine derivative using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with a chlorophosphine. This method is particularly effective for introducing phosphine groups at specific positions on the bipyridine ring.

Alternatively, halogen-metal exchange reactions on bromo- or iodo-substituted bipyridines provide a facile route to the corresponding lithiated species, which can then be reacted with a suitable electrophilic phosphorus source.

Coordination Chemistry: A Symphony of Bonding

The coordination behavior of phosphine-functionalized bipyridine ligands is rich and varied, giving rise to a diverse array of metal complexes with unique structural and electronic properties.

Chelation and Pincer-Type Coordination

The most common coordination mode involves the bipyridine nitrogen atoms and one or more phosphine phosphorus atoms chelating to a single metal center. Depending on the ligand architecture, this can result in bidentate (N,N), tridentate (P,N,N), or even tetradentate (P,N,N,P) coordination. Tridentate ligands often form "pincer" complexes, which are known for their exceptional stability and catalytic activity.[6]

Bridging and Polynuclear Assemblies

In some instances, these ligands can act as bridging units, linking two or more metal centers to form polynuclear complexes.[7] This can lead to interesting cooperative effects in catalysis and the formation of novel materials with unique photophysical properties.[7]

Unleashing Catalytic Potential

The unique electronic and steric properties of phosphine-functionalized bipyridine metal complexes make them highly effective catalysts for a wide range of organic transformations.

Cross-Coupling Reactions

Palladium complexes of these ligands have shown exceptional activity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[4] The electron-rich nature of the phosphine group facilitates the oxidative addition step, while the bipyridine moiety stabilizes the active catalytic species.[3][4]

| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |

| [Pd(OAc)₂]/P(t-Bu)₂-bipy | Suzuki-Miyaura | Aryl chlorides, bromides | High turnover numbers, mild reaction conditions |

| [PdCl₂(PhCN)₂]/Cy₂P-bipy | Heck | Electron-rich and -poor olefins | Good regioselectivity |

| [Pd₂(dba)₃]/Xantphos-bipy | Buchwald-Hartwig | Primary and secondary amines | Broad functional group tolerance |

Hydrogenation and Dehydrogenation

Ruthenium and iridium complexes bearing phosphine-bipyridine ligands are efficient catalysts for the hydrogenation of a variety of functional groups, including ketones, imines, and heterocycles.[6][8] The hemilabile nature of some of these ligands, where one of the donor atoms can reversibly dissociate, is thought to play a crucial role in the catalytic cycle.[9] Furthermore, these catalysts have shown promise in the dehydrogenation of formic acid for hydrogen storage applications.[6]

Illuminating the Future: Applications in Materials Science

The fascinating photophysical and electrochemical properties of metal complexes derived from phosphine-functionalized bipyridine ligands have opened up exciting avenues in materials science.

Organic Light-Emitting Diodes (OLEDs)

Luminescent complexes of copper(I), ruthenium(II), and iridium(III) with these ligands have been investigated as emitters in OLEDs.[10][11][12] By tuning the substituents on both the phosphine and bipyridine units, the emission color and quantum efficiency of these materials can be precisely controlled.[10][13] The rigid bipyridine scaffold helps to suppress non-radiative decay pathways, leading to high luminescence quantum yields.[10]

Photosensitizers for Photodynamic Therapy and Solar Energy Conversion

Ruthenium(II) complexes of phosphine-bipyridine ligands are being explored as photosensitizers for photodynamic therapy (PDT).[14][15] Upon irradiation with light, these complexes can generate singlet oxygen, a highly reactive species that can induce cancer cell death.[14][15] Additionally, the ability of these complexes to absorb light and participate in electron transfer processes makes them promising candidates for use in dye-sensitized solar cells.[16]

Characterization Techniques: A Multi-faceted Approach

A comprehensive understanding of the structure and properties of phosphine-functionalized bipyridine derivatives and their metal complexes requires a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the structure of the ligands and their complexes. ³¹P NMR is particularly useful for probing the coordination environment of the phosphorus atom.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries.[17]

-

UV-Vis and Photoluminescence Spectroscopy: These techniques are used to investigate the electronic absorption and emission properties of the compounds, which are crucial for applications in OLEDs and as photosensitizers.[10][18]

-

Cyclic Voltammetry (CV): CV is employed to determine the redox potentials of the complexes, providing insights into their electronic structure and stability.

Conclusion and Future Outlook

Phosphine-functionalized bipyridine derivatives represent a dynamic and rapidly evolving field of research. Their modular synthesis, versatile coordination chemistry, and remarkable catalytic and photophysical properties have positioned them as key players in the development of new technologies. Future research will undoubtedly focus on the design of even more sophisticated ligand architectures with enhanced performance in catalysis and materials science. The exploration of their applications in areas such as bio-imaging, sensing, and sustainable chemistry holds immense promise. As our understanding of the intricate structure-property relationships in these systems continues to grow, so too will their impact on the scientific and technological landscape.

References

-

Royal Society of Chemistry. (n.d.). Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48 | Books Gateway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Luminescent Phosphine Copper(I) Complexes with Various Functionalized Bipyridine Ligands: Synthesis, Structures, Photophysics and Computational Study | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium Complexes | Request PDF. Retrieved from [Link]

-

ACS Publications. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. Retrieved from [Link]

-

ACS Publications. (2005). Photophysical Properties of Ru(II) Bipyridyl Complexes Containing Hemilabile Phosphine−Ether Ligands | Inorganic Chemistry. Retrieved from [Link]

-

Elsevier. (n.d.). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes - Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Coordination Complexes as a New Generation Photosensitizer for Photodynamic Anticancer Therapy - PMC. Retrieved from [Link]

-

ACS Publications. (2010). Phosphite-Containing Ligands for Asymmetric Catalysis | Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2014). Five-Coordinate [PtII(bipyridine)2(phosphine)]n+ Complexes: Long-Lived Intermediates in Ligand Substitution Reactions of [Pt(bipyridine)2]2+ with Phosphine Ligands | Inorganic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Characterization of Solvated Lanthanide(II) Bis(triisopropylsilyl)phosphide Complexes | Inorganic Chemistry. Retrieved from [Link]

-

ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. Retrieved from [Link]

- Google Patents. (n.d.). CN111875637A - Phosphine ligand and synthesis method and application thereof.

-

ACS Publications. (2014). Long-Lived Intermediates in Ligand Substitution Reactions of [Pt(bipyridine)2]2+ with Phosphine Ligands | Inorganic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2020). Hydrogen production from formic acid catalyzed by a phosphine free manganese complex: investigation and mechanistic insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC. Retrieved from [Link]

-

RSC Publishing. (2021). The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Characterization and Biological Evaluation of a (Cp)Rh(III) Complex Featuring Phosphonate-Modified Bipyridine Ligands*. Retrieved from [Link]

-

RSC Publishing. (n.d.). Luminescent phosphine copper(i) complexes with various functionalized bipyridine ligands: synthesis, structures, photophysics and computational study - New Journal of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Simple poly(pyridine)ruthenium(II) photosensitizer: (2,2'-bipyridine)tetracyanoruthenate(II) | Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (n.d.). Late-stage ligand functionalization via the Staudinger reaction using phosphine-appended 2,2'-bipyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties | Inorganic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Simple tertiary phosphines to hexaphosphane ligands: Syntheses, transition metal chemistry and their catalytic applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Retrieved from [Link]

-

ACS Publications. (2010). High-Efficiency Green Organic Light-Emitting Devices Utilizing Phosphorescent Bis-cyclometalated Alkynylgold(III) Complexes | Journal of the American Chemical Society. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances in materials for organic light emitting diodes. Retrieved from [Link]

-

PolyU Electronic Theses. (n.d.). the hong kong - polytechnic university. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Bipyridine – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structures and photophysical properties of polynuclear copper(I) iodide complexes containing phosphine and 4,4′-bipyridine ligands. Retrieved from [Link]

-

YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

-

MJPS. (2021). Role of Coordination compounds as photosensitizes of photodynamic therapy :on overview. Retrieved from [Link]

-

RSC Publishing. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Retrieved from [Link]

-

Organic Syntheses. (2024). Org. Synth. 2024, 101, 423. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles - PMC. Retrieved from [Link]

-

University of Windsor. (2022). The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]

-

PubMed. (2022). Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex. Retrieved from [Link]

-

University of Texas at Austin. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes - Allen J. Bard. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogen production from formic acid catalyzed by a phosphine free manganese complex: investigation and mechanistic insights - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02453K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Luminescent phosphine copper(i) complexes with various functionalized bipyridine ligands: synthesis, structures, photophysics and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Coordination Complexes as a New Generation Photosensitizer for Photodynamic Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Comparative Analysis of 6-Diphenylphosphino-2,2'-bipyridine vs. dppe Ligands

The following technical guide details the structural, electronic, and functional differences between 6-diphenylphosphino-2,2'-bipyridine (referred to herein as P-bpy ) and 1,2-bis(diphenylphosphino)ethane (dppe ).

Executive Summary

In organometallic chemistry and homogeneous catalysis, ligand selection dictates the steric environment, electronic density, and lability of the active metal center. This guide contrasts two pivotal ligand classes:

-

dppe: A

-symmetric, bidentate diphosphine ( -

6-diphenylphosphino-2,2'-bipyridine (P-bpy): An asymmetric, potentially tridentate (